Azotochelin

Vue d'ensemble

Description

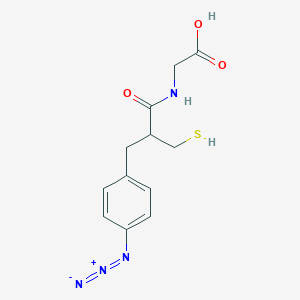

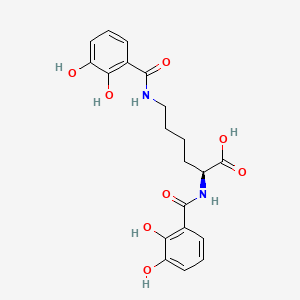

Azotochelin is a biscatecholate siderophore produced by the nitrogen-fixing soil bacterium Azotobacter vinelandii . It’s an organic compound that is classified as a siderophore amino acid .

Synthesis Analysis

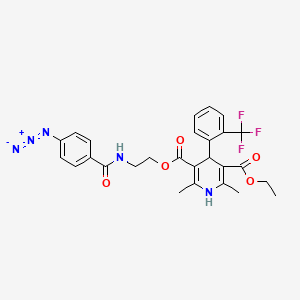

Azotochelin has been synthesized and modified for various studies. For instance, a study reported the design and synthesis of azotochelin and an extensive library of azotochelin analogs as potential anticancer agents . The carboxylic acid and the aromatic ring motifs of azotochelin were modified using various chemical motifs .

Chemical Reactions Analysis

Azotochelin has been found to form strong complexes with various metals and oxoanions . For example, it forms a strong 1:1 complex with molybdate . It also forms strong complexes with divalent metals .

Physical And Chemical Properties Analysis

Azotochelin has unique physical and chemical properties due to its ability to bind strongly to oxoanions and divalent metals . It forms a strong 1:1 complex with molybdate, and its stability increases in the order Mo < V < W .

Applications De Recherche Scientifique

Complexation with Oxoanions and Cationic Metals

Azotochelin, a biscatecholate siderophore produced by Azotobacter vinelandii, shows remarkable complexation properties with oxoanions (like Mo(VI), W(VI), and V(V)) and divalent cations (such as Cu(II), Zn(II), Co(II), and Mn(II)). This unique binding ability, especially with molybdate at circumneutral pH, highlights its potential for the separation and concentration of oxoanions in laboratory and field settings, as well as its utility in investigating the biogeochemistry of Mo, W, and V in aquatic and terrestrial systems (Bellenger et al., 2007).

Siderophore Production and Iron Uptake

Azotochelin, along with other catechol siderophores like aminochelin, plays a crucial role in the siderophore-mediated uptake of iron in Azotobacter vinelandii. This process is essential for the bacterium's survival in iron-limited environments (Knosp et al., 1984).

Role in Oxidative Stress Management

Azotochelin is significantly involved in oxidative stress management in Azotobacter vinelandii. It is observed to hyper-produce in response to oxidative stress caused by high aeration, providing chemical protection against oxidative damage catalyzed by reactive oxygen species (Cornish & Page, 1998).

Use in Agriculture

Azotochelin, as an iron source in hydroponic cultures, shows promising results. Its effectiveness in supplying iron to cucumber plants was demonstrated, highlighting its potential as a sustainable alternative to synthetic iron chelates in agriculture (Martins et al., 2018).

Electrochemical Characterization

Electrochemical studies of iron(III) azotochelin complexes provide insights into the coordination behavior of this tetradentate siderophore, offering valuable information for further research in inorganic chemistry and biochemistry (Baranska et al., 2022).

Orientations Futures

Azotochelin and its analogs have shown promise in various fields. For instance, they have been studied as potential anticancer agents . Furthermore, the unusual properties of Azotochelin may be used for the separation and concentration of oxoanions in the laboratory and in the field . These areas present exciting future directions for research involving Azotochelin.

Propriétés

IUPAC Name |

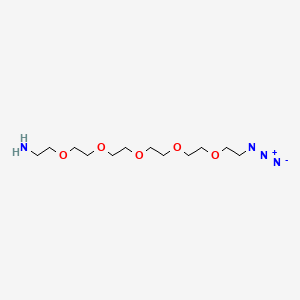

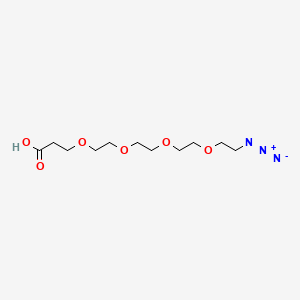

(2S)-2,6-bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O8/c23-14-8-3-5-11(16(14)25)18(27)21-10-2-1-7-13(20(29)30)22-19(28)12-6-4-9-15(24)17(12)26/h3-6,8-9,13,23-26H,1-2,7,10H2,(H,21,27)(H,22,28)(H,29,30)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPFLOCEYZIIRD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946040 | |

| Record name | N~2~,N~6~-Bis[(2,3-dihydroxyphenyl)(hydroxy)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azotochelin | |

CAS RN |

23369-85-9 | |

| Record name | Azotochelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023369859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~,N~6~-Bis[(2,3-dihydroxyphenyl)(hydroxy)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Azidoethoxy)ethoxy]ethanol](/img/structure/B1666427.png)

![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol](/img/structure/B1666432.png)